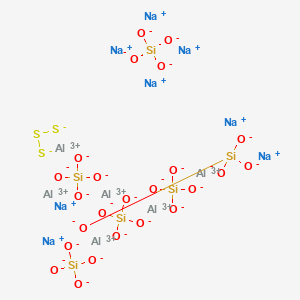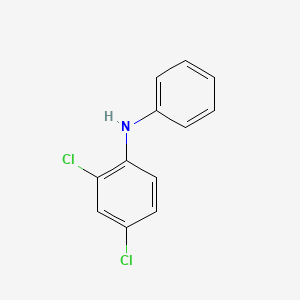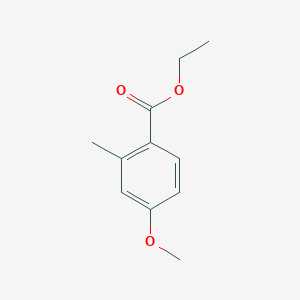
Ethyl 4-methoxy-2-methylbenzoate
Overview
Description
Scientific Research Applications
Cytotoxic Activity
Ethyl 4-methoxy-2-methylbenzoate, a derivative of orsellinic acid, has been researched for its cytotoxic activity. A study demonstrated that certain orsellinates, including ethyl-2-hydroxy-4-methoxy-6-methylbenzoate, showed potential cytotoxic activity against Artemia salina, indicating possible antineoplastic (anti-cancer) properties (Gomes et al., 2006).
Antimicrobial and Anti-Tubercular Activities
Research has been conducted on the antimicrobial and anti-tubercular activities of compounds related to this compound. A study found that semi-synthetic derivatives of related compounds exhibited significant activity against various microbial strains, including Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Tatipamula & Vedula, 2019).
Synthesis of Pharmaceutical Intermediates
This compound and its derivatives have applications in the synthesis of pharmaceutical intermediates. For example, research has shown efficient synthesis pathways for key intermediates of drugs such as repaglinide, using related compounds (Salman et al., 2002).
Antioxidant Studies
Studies have been conducted to explore the antioxidant potential of compounds similar to this compound. Research on synthesized compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, demonstrated notable antioxidant activities, suggesting their utility in this domain (Raghavendra et al., 2016).
Analysis in Cosmetic Products
This compound and related compounds have been analyzed in cosmetic products. Techniques such as reversed-phase high-performance liquid chromatography have been developed for the quantitative determination of these compounds in various products (Li et al., 2000).
Urease Inhibition
Natural derivatives of compoundssimilar to this compound have been studied for their urease inhibitory activities. For instance, methyl 3,4,5-trihydroxybenzoate, a related compound, demonstrated significant urease inhibition, indicating potential applications in medicinal chemistry (Khan et al., 2006).
properties
IUPAC Name |
ethyl 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVWTVSURRGDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



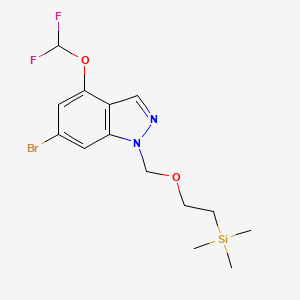
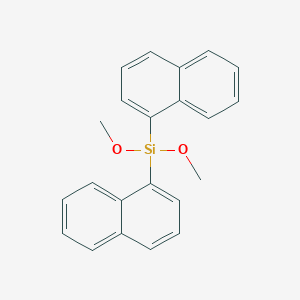

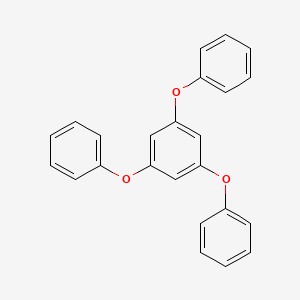
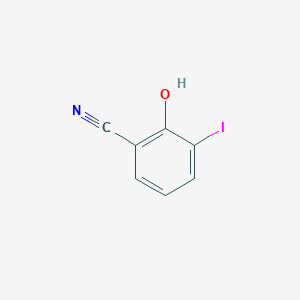
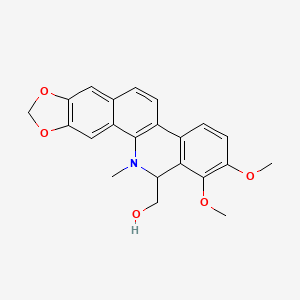
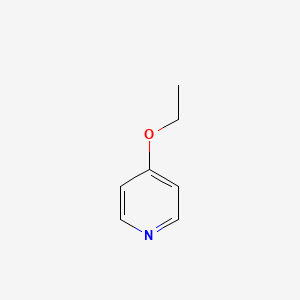
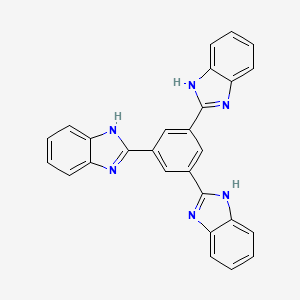

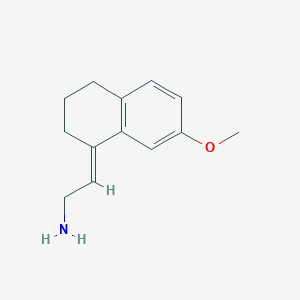
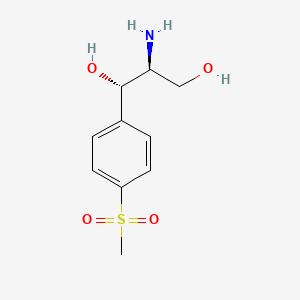
![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)
